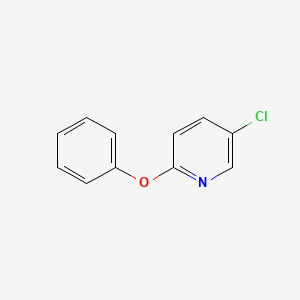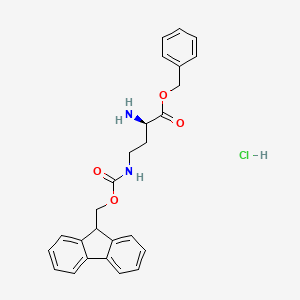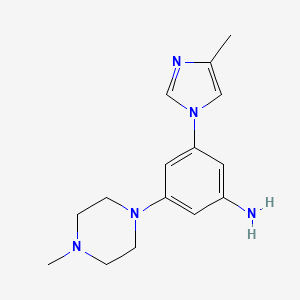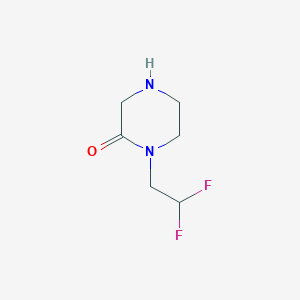
1-(2,2-Difluoroethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)piperazin-2-one is a chemical compound with the molecular formula C6H10F2N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the difluoroethyl group in this compound introduces unique chemical properties that make it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of piperazine with 2,2-difluoroethylamine under controlled conditions. This reaction typically requires the presence of a catalyst and may be carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced piperazine derivatives.
Substitution: The difluoroethyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
1-(2,2-Difluoroethyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperazin-2-one involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazin-2-one: This compound has a chloroethyl group instead of a difluoroethyl group, which affects its chemical reactivity and biological activity.
1-(2-Bromoethyl)piperazin-2-one:
1-(2,2-Difluoroethyl)piperazine: This compound lacks the carbonyl group present in this compound, leading to differences in its chemical behavior and applications.
The unique properties of this compound, such as its enhanced binding affinity and reactivity, make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H10F2N2O |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)piperazin-2-one |
InChI |
InChI=1S/C6H10F2N2O/c7-5(8)4-10-2-1-9-3-6(10)11/h5,9H,1-4H2 |
InChI Key |
SBGKAVSSMPMOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


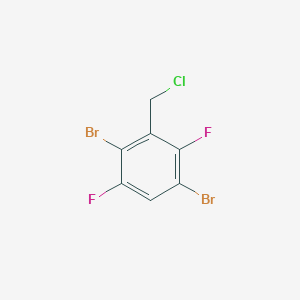
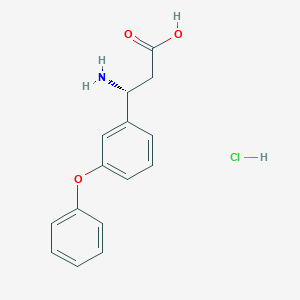

![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
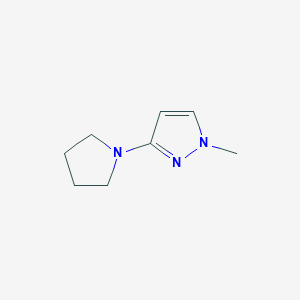
![2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B13003157.png)
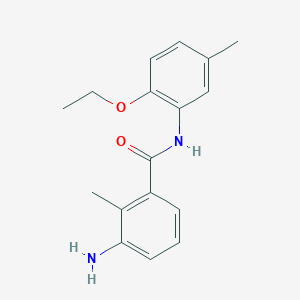
![1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid](/img/structure/B13003161.png)
![3-Bromo-2,5-dichloropyrido[2,3-d]pyridazine](/img/structure/B13003162.png)
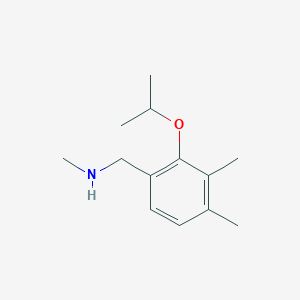
![2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid](/img/structure/B13003168.png)
